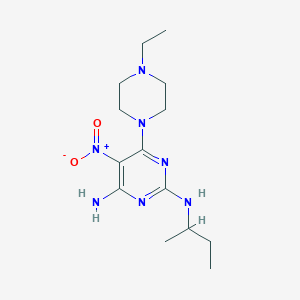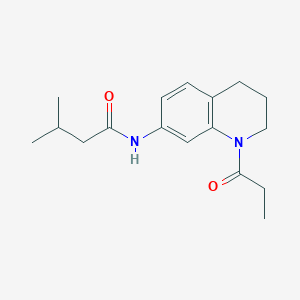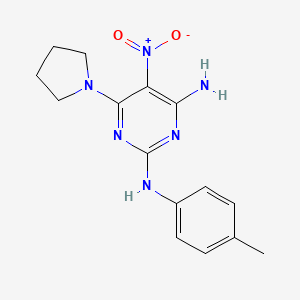
N2-(butan-2-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-(butan-2-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(butan-2-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Substitution with Piperazine: The 6-position of the pyrimidine ring is substituted with 4-ethylpiperazine through a nucleophilic substitution reaction, typically using a base such as sodium hydride or potassium carbonate.
Alkylation: The final step involves the alkylation of the amino group at the 2-position with butan-2-yl bromide in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
化学反応の分析
Types of Reactions
N2-(butan-2-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Electrophiles such as alkyl halides, bases like sodium hydride.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Formation of N2-(butan-2-yl)-6-(4-ethylpiperazin-1-yl)-5-aminopyrimidine-2,4-diamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: Corresponding pyrimidine derivatives.
科学的研究の応用
N2-(butan-2-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmaceutical Research: The compound is used in the development of new drugs, particularly for its potential anti-cancer and anti-inflammatory properties.
Biological Studies: It is used in research to understand its mechanism of action and its effects on cellular pathways.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of N2-(butan-2-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets in the body. The compound is believed to inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anti-cancer properties.
類似化合物との比較
Similar Compounds
- N2-(butan-2-yl)-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine
- N2-(butan-2-yl)-6-(4-ethylpiperazin-1-yl)-5-chloropyrimidine-2,4-diamine
- N2-(butan-2-yl)-6-(4-ethylpiperazin-1-yl)-5-methylpyrimidine-2,4-diamine
Uniqueness
N2-(butan-2-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 5-position and the ethylpiperazine moiety at the 6-position contribute to its potential therapeutic effects and its ability to interact with specific biological targets.
特性
分子式 |
C14H25N7O2 |
|---|---|
分子量 |
323.39 g/mol |
IUPAC名 |
2-N-butan-2-yl-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H25N7O2/c1-4-10(3)16-14-17-12(15)11(21(22)23)13(18-14)20-8-6-19(5-2)7-9-20/h10H,4-9H2,1-3H3,(H3,15,16,17,18) |
InChIキー |
PEKLNJBSTQUIBP-UHFFFAOYSA-N |
正規SMILES |
CCC(C)NC1=NC(=C(C(=N1)N2CCN(CC2)CC)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-({8-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-phenoxypropanamide](/img/structure/B11259451.png)


![2-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11259466.png)
![7-[4-(acetylamino)phenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11259477.png)
![N-(3-methoxyphenyl)-2-[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide](/img/structure/B11259480.png)
![7-bromo-2-[3-(dimethylamino)propyl]-1-(4-propoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11259483.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11259491.png)
![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11259493.png)
![2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B11259498.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide](/img/structure/B11259505.png)

![N-(4-chlorophenyl)-7-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11259514.png)
